Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate
Description
Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (CAS# 1423032-72-7) is a synthetic imidazole derivative featuring an aminomethyl substituent at the 2-position of the imidazole ring and a methyl ester group at the 1-position via an acetate linker. The aminomethyl group enhances hydrogen-bonding capacity, which may improve interactions with biological targets, while the ester moiety influences lipophilicity and metabolic stability.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-[2-(aminomethyl)imidazol-1-yl]acetate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)5-10-3-2-9-6(10)4-8/h2-3H,4-5,8H2,1H3 |
InChI Key |
YXCRJPCKVRAANQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CN=C1CN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Imidazole Ring Formation and Functionalization
One of the most efficient routes involves the initial synthesis of 2-methylimidazole derivatives, followed by functional group modifications:
Step 1: Imidazole Ring Formation
Imidazoles can be synthesized via cyclization of α-aminoketones or α-aminonitriles with aldehydes or carboxylic acids. For example, a typical route involves the condensation of glyoxal, formaldehyde, and ammonia or amines under acidic or basic conditions to form the imidazole ring.
Step 2: Introduction of the Aminomethyl Group
The aminomethyl group at the 2-position can be introduced via nucleophilic substitution or reductive amination. A common method involves the reaction of the imidazole with formaldehyde and ammonia or primary amines to generate the aminomethyl substituent.
Step 3: Esterification
The carboxylic acid functionality is esterified with methyl alcohol (methanol) in the presence of acid catalysts like sulfuric acid or using carbodiimide coupling agents to form the methyl ester.
Specific Patent-Backed Methods
Patent WO2017191650A1 describes an improved process for synthesizing imidazole derivatives, which can be adapted for the target compound:
- Reaction of imidazole with chloroacetic acid derivatives to form N-substituted imidazole acetic acids.
- Amidation reactions involving the imidazole acetic acid with amines to introduce amino groups.
- Esterification of the carboxylic acid with methyl alcohol to produce methyl esters.
This process emphasizes mild conditions, high yields, and minimal solvent use, aligning with green chemistry principles.
Alternative Route: Multi-step Synthesis from Precursors
Based on the literature, an alternative synthesis involves:
- Step 1: Synthesis of 2-methylimidazole via cyclization of glyoxal and ammonia.
- Step 2: Alkylation of the 2-position with formaldehyde derivatives to introduce the aminomethyl group.
- Step 3: Carboxylation at the 2-position using chloroacetic acid derivatives.
- Step 4: Esterification with methyl alcohol under acidic conditions.
Data Table Summarizing Preparation Methods
| Step | Methodology | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Imidazole ring formation | Glyoxal, ammonia | Reflux, acid/base catalysis | High | Cyclization to imidazole core |
| 2 | N-alkylation / aminomethylation | Formaldehyde, ammonia | Mild heating, aqueous or alcoholic media | Moderate to high | Introduces aminomethyl group at C2 |
| 3 | Carboxylation | Chloroacetic acid derivatives | Reflux, basic or acidic media | Good | Forms the acetic acid side chain |
| 4 | Esterification | Methyl alcohol, sulfuric acid | Reflux | High | Converts acid to methyl ester |
Final Remarks
The synthesis of This compound is well-established through multi-step procedures involving imidazole ring formation, functionalization with aminomethyl groups, and esterification. The process benefits from recent innovations emphasizing greener methodologies, higher yields, and operational simplicity. These methods are supported by patent literature and scientific studies, providing a robust framework for laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reactants used.
Scientific Research Applications
Synthesis and Chemical Properties
The primary synthetic route for methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate involves reacting imidazole derivatives with methyl bromoacetate in the presence of a base, such as potassium carbonate or sodium hydride. The reaction is typically conducted in solvents like dimethylformamide and dimethyl sulfoxide, often at elevated temperatures to ensure complete conversion.
Key properties of this compound include :
- Molecular Weight: 169.18 g/mol
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 4
Scientific Research Applications
This compound is used as a building block in synthesizing various compounds. The amino group in the compound can form hydrogen bonds, influencing the activity and function of proteins and enzymes, making it valuable in drug design and development, particularly for targeting specific biological pathways. Studies have also focused on its interactions with biological macromolecules.
This compound exhibits biological activity, particularly due to its imidazole moiety. It has been investigated for potential therapeutic properties, including antimicrobial and antifungal activities. The mechanism of action involves interactions with specific molecular targets, where the imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies.
Structure-Activity Relationship Studies
The structure–activity relationships (SARs) of small molecule antagonists against the AM 2 receptor have been systematically studied . It was found that molecules with a primary amide, homologated primary amine, and tethered secondary amine produced notable pIC50 values . The incorporation of further basic residues via an imidazole failed to improve potency .
Antitumor Effects
AM 2 receptor antagonists, including those structurally related to this compound, have shown promising antitumoral effects in both in vitro and in vivo models of pancreatic cancer . One such antagonist decreased the viability of the MDA-MB-231 breast cancer cell line by 55% after three days of treatment . In vivo xenograft studies in mice also showed that the antagonist was well tolerated and reduced tumor growth .
Nitroimidazole Compounds
The syntheses of new nitroimidazole compounds using silicon–[18F]fluorine chemistry have been explored for the potential detection of tumor hypoxia . Nitroimidazoles have been extensively studied as radiation sensitizers, with some demonstrating high differential toxicity toward hypoxic cells compared to oxic cells .
Mechanism of Action
The mechanism of action of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Imidazole derivatives with acetate ester linkages are widely studied for their pharmacological properties. Key structural analogs include:
Table 1: Structural and Functional Comparison of Selected Imidazole Acetate Derivatives
Key Observations :
- Nitro Substitutents : Compounds with nitro groups (e.g., 4-nitro in ) exhibit radiosensitizing properties due to their ability to accumulate in hypoxic tissues. The nitro group’s electron-withdrawing nature reduces imidazole basicity, altering reactivity and target interactions.
- Aminomethyl vs.
- Ester Chain Length : Ethyl esters (e.g., ) increase lipophilicity compared to methyl esters, which may enhance membrane permeability but reduce metabolic stability.
Crystallographic and Physicochemical Properties
- Crystal Packing: Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate () forms layers stabilized by C–H···O/N hydrogen bonds and π–π interactions. The nitro group participates in weak N–O···π interactions, absent in the aminomethyl analog.
Biological Activity
Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is a compound that has garnered attention for its diverse biological activities, particularly due to the presence of the imidazole moiety. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO\ and a molecular weight of approximately 170.18 g/mol. The compound features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is crucial for its biological activity as it allows for interactions with various biological macromolecules.
The biological activity of this compound primarily stems from its ability to coordinate with metal ions and form hydrogen bonds. These interactions can influence the activity and function of proteins and enzymes, making it a valuable candidate in drug design and development.
Key Mechanisms:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is significant for enzyme inhibition studies.
- Hydrogen Bonding : The amino group present in the compound facilitates hydrogen bonding, enhancing its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing imidazole derivatives possess significant antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth.
- Antifungal Activity : Similar to its antimicrobial effects, this compound has demonstrated antifungal properties, making it a candidate for further exploration in antifungal therapies.
- Antitumor Activity : Preliminary studies suggest that derivatives of imidazole may exhibit antitumor effects, particularly against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro studies have indicated a reduction in cell viability with treatment concentrations around 10 μM .
Case Studies
- Antitumor Effects in MDA-MB-231 Cells :
- Antimicrobial Studies :
Comparative Analysis
To better understand the unique features of this compound compared to similar compounds, the following table summarizes key structural analogs and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 2-[2-(aminomethyl)phenyl]acetate hydrochloride | Phenyl derivative | Different aromatic system affecting reactivity |
| Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate | Indole derivative | Distinct biological activity due to indole ring |
| Methyl 2-[5-(aminomethyl)-2-methyl-1H-imidazol-1-yl]acetate | Methyl-substituted imidazole | Enhanced lipophilicity affecting bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
